molecular formula C14H16N4O2 B3122963 1-[3-morpholino-4-(2-pyridinyl)-1H-pyrazol-1-yl]-1-ethanone CAS No. 303995-26-8

1-[3-morpholino-4-(2-pyridinyl)-1H-pyrazol-1-yl]-1-ethanone

Cat. No.: B3122963
CAS No.: 303995-26-8
M. Wt: 272.3 g/mol
InChI Key: XUGBVFIKDVEYGF-UHFFFAOYSA-N
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Description

1-[3-morpholino-4-(2-pyridinyl)-1H-pyrazol-1-yl]-1-ethanone is a chemical compound with the molecular formula C14H16N4O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-morpholino-4-(2-pyridinyl)-1H-pyrazol-1-yl]-1-ethanone typically involves the reaction of 3-morpholino-4-(2-pyridinyl)-1H-pyrazole with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[3-morpholino-4-(2-pyridinyl)-1H-pyrazol-1-yl]-1-ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-morpholino-4-(2-pyridinyl)-1H-pyrazol-1-yl]-1-ethanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[3-morpholino-4-(2-pyridinyl)-1H-pyrazol-1-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-morpholino-4-(2-pyridinyl)-1H-pyrazol-1-yl]-1-propanone
  • 1-[3-morpholino-4-(2-pyridinyl)-1H-pyrazol-1-yl]-1-butanone
  • 1-[3-morpholino-4-(2-pyridinyl)-1H-pyrazol-1-yl]-1-pentanone

Uniqueness

1-[3-morpholino-4-(2-pyridinyl)-1H-pyrazol-1-yl]-1-ethanone is unique due to its specific combination of morpholine, pyridine, and pyrazole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

1-(3-morpholin-4-yl-4-pyridin-2-ylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-11(19)18-10-12(13-4-2-3-5-15-13)14(16-18)17-6-8-20-9-7-17/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGBVFIKDVEYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C(=N1)N2CCOCC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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